molecular formula C7H11BrO2 B2581006 Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate CAS No. 2470279-75-3

Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate

Cat. No.: B2581006
CAS No.: 2470279-75-3
M. Wt: 207.067
InChI Key: HPNBRXHWDWEMJM-NTSWFWBYSA-N
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Description

Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by a cyclobutane ring substituted with a bromomethyl group and a methyl ester group. Such compounds are of interest in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and cost-effective processes. These may include continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2R)-2-(chloromethyl)cyclobutane-1-carboxylate
  • Methyl (1R,2R)-2-(iodomethyl)cyclobutane-1-carboxylate
  • Methyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate

Uniqueness

Methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl (1R,2R)-2-(bromomethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNBRXHWDWEMJM-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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